![molecular formula C24H28ClFN2O2 B1675665 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride CAS No. 192927-92-7](/img/structure/B1675665.png)
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
Overview
Description
The compound “1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride” is a chemical compound with the molecular formula C41H46ClF4N3O3 . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C
. The compound has a molecular weight of 740.3 g/mol . It has a complex structure with multiple functional groups including a fluorobenzoyl group, a piperidine ring, and an indolin-2-one moiety .
Scientific Research Applications
Metabolite Identification and Excretion Studies
A study by Umehara et al. (2009) focused on the metabolites of a novel "funny" If current channel inhibitor, identifying its metabolites in human urine, plasma, and feces. This research highlights the importance of understanding how similar compounds are metabolized and excreted, which is crucial for drug development and therapeutic applications, especially for treating stable angina and atrial fibrillation Umehara et al., 2009.
Antithrombotic Applications
Hayashi et al. (1998) described the development of a highly potent and orally active fibrinogen receptor antagonist. The study illustrates the potential use of similar compounds in antithrombotic therapy, particularly for acute phase treatment. The research underlines the role of specific structural components in enhancing therapeutic efficacy Hayashi et al., 1998.
Antimicrobial and Antiproliferative Activities
Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. This indicates the potential of structurally similar compounds in the development of new antimicrobial agents or cancer therapeutics, showcasing how specific molecular modifications can lead to significant biological activities Prasad et al., 2018.
Radiopaque Compound Development
Mittelstaedt and Jenkins (1950) worked on derivatives of aromatic hydrocarbons for use as radiopaque compounds, demonstrating applications in diagnostic imaging. Similar compounds could be designed to improve the efficacy and safety of imaging techniques Mittelstaedt & Jenkins, 1950.
Anti-tuberculosis Activity
Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline series for its potential as a lead candidate in tuberculosis drug discovery. The study provides a framework for the systematic examination of compound segments to explore structure-activity relationships, indicating how modifications in similar compounds can enhance their antibacterial potency Odingo et al., 2014.
Mechanism of Action
Target of Action
LY310762, also known as LY-310,762 hydrochloride, LY310762 HCl, or 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, primarily targets the 5-HT 1D serotonin receptor . The 5-HT 1D serotonin receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
LY310762 acts as a potent and selective antagonist for the 5-HT 1D serotonin receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor. In this case, LY310762 binds to the 5-HT 1D serotonin receptor, preventing serotonin from binding and exerting its typical effects .
Biochemical Pathways
The primary biochemical pathway affected by LY310762 is the serotonin signaling pathway. By acting as an antagonist at the 5-HT 1D serotonin receptor, LY310762 can inhibit the normal function of serotonin, a key neurotransmitter involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular function .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of LY310762’s action primarily involve the inhibition of serotonin signaling. By blocking the 5-HT 1D serotonin receptor, LY310762 can prevent serotonin from exerting its typical effects, leading to changes in various physiological processes that are regulated by serotonin .
properties
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192927-92-7 | |
Record name | LY-310762 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-310762 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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